molecular formula C17H19N5O B3013523 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380178-68-5

3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B3013523
M. Wt: 309.373
InChI Key: YKQXECPVILIGKZ-UHFFFAOYSA-N
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Description

The compound 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile is a novel chemical entity that belongs to the class of aminopyrimidine carbonitriles. These compounds have been the subject of research due to their potential pharmacological properties, particularly in the field of anticancer drug development. The structure of the compound suggests that it may have interesting interactions with biological targets, given the presence of multiple nitrogen-containing heterocycles which are often associated with bioactivity.

Synthesis Analysis

The synthesis of related aminopyrimidine carbonitriles has been reported using a simple synthetic scheme. For instance, 4-aminopyrimidine-5-carbonitriles were synthesized by reacting suitable 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, yielding good results . Although the exact synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the structural similarities with the reported compounds.

Molecular Structure Analysis

The molecular structure of aminopyrimidine carbonitriles, including the ethylpyrimidinyl moiety, suggests potential for significant biological activity. The presence of a pyrimidine ring, which is known to interact with various enzymes and receptors in biological systems, could be key to the compound's pharmacological effects. The ethyl group may also influence the lipophilicity and, consequently, the bioavailability of the compound.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile, the general reactivity of aminopyrimidine carbonitriles can be inferred. These compounds may undergo further functionalization through reactions at the amino group or the carbonitrile moiety, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyrimidine carbonitriles are not explicitly discussed in the provided papers. However, in silico analysis has been used to predict the pharmacological properties of similar compounds . Such analyses can provide insights into the solubility, stability, and potential drug-likeness of the compound, which are critical factors in drug development.

Relevant Case Studies

The papers provided do not include case studies on the specific compound . However, related compounds have been screened for antiproliferative activity against various cancer cell lines, with some showing potent inhibitory activity . These findings suggest that 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile could also possess anticancer properties, warranting further investigation in case studies and biological evaluations.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Novel cyanopyridine derivatives, synthesized using a similar pyridine structure, exhibited significant antibacterial activity against a range of aerobic and anaerobic bacteria. Minimal inhibitory concentration values ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

  • Utility in Synthesizing Novel Pyrimidines : A precursor with a similar pyridine structure was used to synthesize new pyrimidines showing antibacterial activity against Gram-positive and Gram-negative bacteria (Hamid et al., 2018).

Antimicrobial and Anticancer Properties

  • Synthesis of Pyridines with Antimicrobial and Anticancer Activities : Pyridine derivatives, synthesized through reactions involving similar pyridine structures, showed promise in both antimicrobial and anticancer capacities (Elewa et al., 2021).

  • Molecular Docking and Antimicrobial Activity : Novel pyridine derivatives, prepared from a similar pyridine-carbonitrile structure, exhibited antimicrobial and antioxidant activity, with molecular docking screenings suggesting moderate to good binding energies (Flefel et al., 2018).

Synthesis and Characterization

  • Innovative Synthesis Protocols : An innovative protocol for synthesizing derivatives of pyridine-carbonitriles, including compounds similar to the one , demonstrated the potential for creating various aromatic compounds (Patil & Mahulikar, 2013).

  • Spectroscopic Analysis : Pyridine derivatives, including compounds structurally related to the queried compound, were analyzed using X-ray diffraction, FT-IR, and NMR spectroscopy. This research provided insight into their structural and spectroscopic properties (Tranfić et al., 2011).

Future Directions

The future directions for “3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile” and other pyrimidinamine derivatives include further exploration of their potential as agricultural compounds due to their outstanding activity and unique mode of action . There is also interest in developing new compounds that have not yet evolved resistance .

properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-2-13-11-20-17(21-12-13)23-14-5-8-22(9-6-14)16-4-3-7-19-15(16)10-18/h3-4,7,11-12,14H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQXECPVILIGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile

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